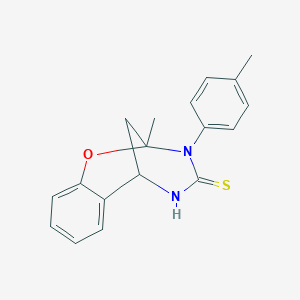

1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

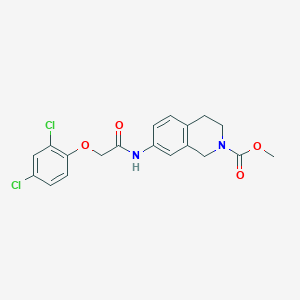

1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea, commonly known as BMIU, is a chemical compound belonging to the class of substituted ureas. Isoxazole, a five-membered heterocycle with one oxygen atom and one nitrogen atom at adjacent positions, is an important family due to its wide spectrum of biological activities and therapeutic potential .

Synthesis Analysis

The synthesis of 1,3-disubstituted and 1,3,3-trisubstituted ureas was carried out by reacting 1-iso-cyanatomethyladamantane with 3,5-disubstituted isoxazoles . A highly regioselective method for the one-pot preparation of 3,5-disubstituted isoxazoles involves the reaction of terminal alkynes with n-BuLi and then aldehydes followed by the treatment with molecular iodine and subsequently with hydroxylamine .Molecular Structure Analysis

Isoxazole constitutes an important family of five-membered heterocycles with one oxygen atom and one nitrogen atom at adjacent positions . The substitution of various groups on the isoxazole ring imparts different activity .Chemical Reactions Analysis

The chemistry of isoxazoles has been an interesting field of study for decades because of their prominent potential as analgesic, anti-inflammatory, anticancer, antimicrobial, antiviral, anticonvulsant, antidepressant, and immunosuppressant . The literature survey revealed that the substitution of various groups on the isoxazole ring imparts different activity .科学的研究の応用

Antifilarial Activity

A series of urea derivatives, including structures related to 1-Benzhydryl-3-(3-(3-methylisoxazol-5-yl)propyl)urea, were synthesized and evaluated for antifilarial activity. These compounds showed promising activity against Brugia pahangi and Litomosoides carinii, highlighting their potential in treating diseases caused by filarial worms (S. Ram et al., 1984).

Chemical Synthesis Techniques

Research on the synthesis of ureas from anthranilonitrile and 3-chloropropyl isocyanate demonstrated the versatility of urea compounds in chemical synthesis. The study outlined methods for creating diverse urea structures, indicating the broad applicability of such compounds in medicinal chemistry and materials science (E. P. Papadopoulos, 1984).

Green Chemistry Applications

The development of solvent-free synthesis methods for substituted ureas using carbon dioxide and amines highlights the role of urea compounds in promoting environmentally friendly chemical processes. This approach not only reduces the use of harmful solvents but also utilizes CO2, a greenhouse gas, as a raw material (T. Jiang et al., 2008).

Kinetic Studies of Isocyanate Reactions

Kinetic studies on the reaction of isocyanates with various derivatives to form ureas provide insight into the mechanisms and efficiency of these chemical processes. Such research is crucial for the optimization of pharmaceutical and industrial chemical synthesis (M. Brivio et al., 2005).

σ1 Receptor Ligand Development

Design and synthesis of acyl urea analogs as potential σ1 receptor ligands for use in neurodegeneration models, such as Alzheimer’s disease, demonstrate the therapeutic applications of urea derivatives in neurology and pharmacology. This research indicates the potential for developing new treatments for neurodegenerative disorders using urea-based compounds (Rajesh Thapa et al., 2023).

作用機序

将来の方向性

The development of new synthetic strategies and designing of new isoxazole derivatives should be based on the most recent knowledge emerging from the latest research . This could provide a low-height flying bird’s eye view of isoxazole derivatives to the medicinal chemists for the development of clinically viable drugs .

特性

IUPAC Name |

1-benzhydryl-3-[3-(3-methyl-1,2-oxazol-5-yl)propyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-16-15-19(26-24-16)13-8-14-22-21(25)23-20(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12,15,20H,8,13-14H2,1H3,(H2,22,23,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IPHJHNUIKWTEEG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=C1)CCCNC(=O)NC(C2=CC=CC=C2)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

349.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Methyl 2-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}phenyl sulfide](/img/structure/B2739195.png)

![Bicyclo[4.1.0]heptane-3-carbaldehyde](/img/structure/B2739197.png)

![6-Chloro-N-[(4-propan-2-yl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)methyl]pyridine-3-carboxamide](/img/structure/B2739203.png)

![N-(2-([2,3'-bithiophen]-5-yl)-2-hydroxyethyl)-4-(2-methyloxazol-4-yl)benzenesulfonamide](/img/structure/B2739207.png)

![3-[[4-(4-pyridin-2-ylpiperazine-1-carbonyl)phenyl]methyl]-1H-quinazoline-2,4-dione](/img/structure/B2739209.png)